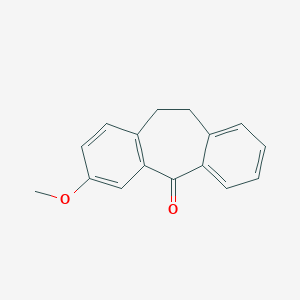
3-Methoxy Dibenzosuberone
概要
説明
準備方法
The synthesis of 3-Methoxy Dibenzosuberone typically involves the intramolecular Friedel-Crafts acylation of 2-(phenethyl) benzoic acid . This reaction is carried out in the presence of a sulfonated styrene-divinylbenzene copolymer ion exchange resin, which is both economical and eco-compatible . The reaction conditions include the use of thionyl chloride in toluene at temperatures ranging from 60 to 105°C . Industrial production methods focus on optimizing these conditions to ensure high yield and purity while minimizing waste.
化学反応の分析
3-Methoxy Dibenzosuberone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry
- Intermediate for Synthesis : It is utilized as an intermediate in the preparation of dibenzocycloheptenes, which are significant in organic synthesis due to their structural complexity and biological activity.
- Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of carboxylic acids, alcohols, and substituted aromatic compounds respectively.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of carboxylic acids | Carboxylic acid derivatives |
| Reduction | Formation of alcohols | Alcohol derivatives |
| Electrophilic Substitution | Introduction of substituents into aromatic rings | Halogenated products |
Biology
- Antiviral Properties : Research indicates that derivatives of 3-methoxy dibenzosuberone exhibit potential antiviral properties. Studies have focused on its efficacy against various viral infections, making it a candidate for further exploration in virology.
- Antimicrobial Activity : The compound's derivatives are also being studied for their antimicrobial effects, contributing to the development of new antimicrobial agents.
Medicine
- Potential Antidepressant : Similar compounds have been used as tricyclic antidepressants (TCAs). This compound may influence serotonin and norepinephrine pathways, suggesting its potential role in mood regulation and treatment of depression .
| Compound Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Tricyclic Antidepressants | Affect serotonin and norepinephrine pathways | Treatment of depression |
Industry
- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new drugs due to its ability to serve as a precursor for synthesizing complex organic molecules .
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal examined the antiviral activity of this compound derivatives against specific viruses. The results indicated a significant reduction in viral replication rates at certain concentrations, suggesting that these compounds could be developed into antiviral medications .
Case Study 2: Antidepressant Potential
Another research project investigated the effects of this compound on mood regulation in animal models. The findings demonstrated that administration led to improved mood-related behaviors, supporting its potential use as an antidepressant.
作用機序
The mechanism by which 3-Methoxy Dibenzosuberone exerts its effects involves interactions with molecular targets such as neurotransmitter receptors and enzymes. For instance, as an antidepressant, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety.
類似化合物との比較
3-Methoxy Dibenzosuberone can be compared with other similar compounds such as:
Dibenzosuberone: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Dibenzosuberenone: Contains a different arrangement of functional groups, leading to variations in its pharmacological properties.
Amitriptyline: A well-known tricyclic antidepressant that shares a similar tricyclic structure but differs in its specific functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific methoxy substitution, which can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
特性
IUPAC Name |
5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSNCJZMJUYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603917 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-76-8 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













